5,4'-二甲氧基黄酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,4’-Dimethoxyflavone is a type of flavone, a class of plant secondary metabolites known for their diverse biological activities . It is known to have antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidemic, and neuroprotective or neurotrophic effects .

Synthesis Analysis

The synthesis of 5,4’-Dimethoxyflavone involves complex chemical reactions. For instance, one study describes the synthesis and biotransformation of five flavones containing methoxy substituents in the B ring . Another study discusses the titration of different concentrations of DHDM with a constant concentration of ZnCl2 to understand the complexity and conductivity change during complex formation .Molecular Structure Analysis

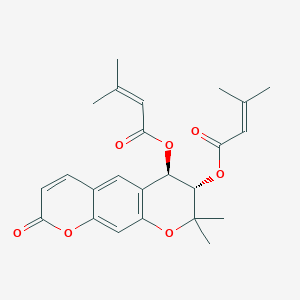

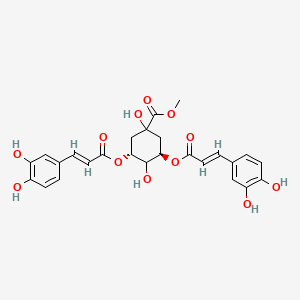

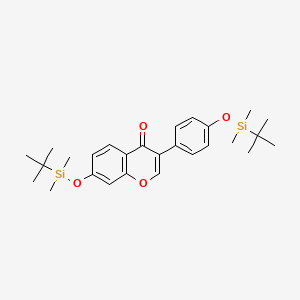

The molecular structure of 5,4’-Dimethoxyflavone is characterized by several bonds and functional groups. It contains total 78 bonds; 46 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 6 secondary alcohols, 3 ethers (aliphatic), and 4 ethers (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving 5,4’-Dimethoxyflavone are not detailed in the search results, flavones are known to undergo a variety of chemical reactions. These can include oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

5,4’-Dimethoxyflavone has a molecular weight of 282.29 . Its physical and chemical properties are influenced by its molecular structure, which includes various functional groups and bonds .科学研究应用

抗炎活性:Panthong等人(1989年)的研究发现,类似化合物5,7-二甲氧基黄酮表现出显著的抗炎效果,在大鼠爪水肿模型中与阿司匹林相当。它还表现出抗渗出作用,并抑制了前列腺素生物合成,表明其作为抗炎药物的潜力(Panthong et al., 1989)。

抗糖尿病和降脂效果:谢等人(2019年)对5,7-二甲氧基黄酮进行了研究,并观察到其在链脲霉素诱导的糖尿病大鼠中具有显著的抗糖尿病和降脂效果。该化合物降低了血糖,改善了脂质谱,并对胰岛β细胞具有保护作用,表明其在抗糖尿病药物开发中的潜力(Xie, Zhang, & Su, 2019)。

抑制肿瘤和免疫作用:刘等人(2006年)的研究揭示,包括类似于5,4'-二甲氧基黄酮的化合物,来自日本蓟(Cirsium japonicum DC),可以抑制小鼠的肿瘤生长并增强免疫反应。这表明这类黄酮在癌症治疗和免疫系统调节中的潜力(Liu et al., 2006)。

抗菌活性:Edewor和Olajire(2011年)从刺毛菊(Acanthospermum hispidum DC)中分离出类似于5,4'-二甲氧基黄酮的化合物,对各种病原体表现出抗菌活性。这表明这类化合物在开发抗菌剂方面的潜力(Edewor & Olajire, 2011)。

药代动力学和组织分布:贝和安(2016年)对5,7-二甲氧基黄酮进行了药代动力学研究,结果显示口服后,该化合物在各种组织中丰富存在,表明其在治疗应用中的潜力(Bei & An, 2016)。

安全和危害

作用机制

Target of Action

5,4’-Dimethoxyflavone (DMF) is a flavone compound that has been found to have various biological activitiesFor instance, it has been reported to have inhibitory activity on Candida albicans drug efflux pumps .

Mode of Action

DMF interacts with its targets to bring about changes in cellular processes. For example, it has been shown to inhibit the activity of Candida albicans drug efflux pumps . This interaction can lead to changes in the cell’s ability to pump out drugs, potentially increasing the effectiveness of certain treatments.

Biochemical Pathways

DMF affects several biochemical pathways. It has been shown to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .

Pharmacokinetics

The pharmacokinetics of DMF involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, concentrations of DMF quickly approach their maximal concentration within 1 to 2 hours, and then are gradually excreted with half-lives of 3 to 6 hours . The oral bioavailability of DMF is low, ranging from 1 to 4% .

Result of Action

The action of DMF results in various molecular and cellular effects. For instance, it has been shown to have antifungal activity, inhibiting the growth of Candida albicans . It also has been reported to have synergistic activity when combined with miconazole, completely inhibiting growth after only 4 hours of incubation .

属性

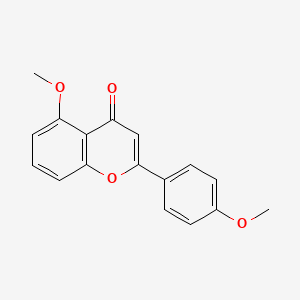

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-6-11(7-9-12)16-10-13(18)17-14(20-2)4-3-5-15(17)21-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPCQIWHDVLMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,4'-Dimethoxyflavone | |

CAS RN |

6697-63-8 |

Source

|

| Record name | 5-Methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6697-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What are the key structural characteristics of 5,4'-Dimethoxyflavone?

A1: 5,4'-Dimethoxyflavone belongs to the class of methoxyflavones, characterized by the presence of methoxy groups (-OCH3) attached to the flavone backbone. Its molecular formula is C17H14O4 and it has a molecular weight of 282.29 g/mol []. Spectroscopic data, including NMR, IR, and Mass Spectrometry, have been instrumental in elucidating its structure [].

Q2: How does the structure of 5,4'-Dimethoxyflavone relate to its metabolic stability?

A2: Research indicates that the position of methoxy substituents on the flavone ring system significantly influences the oxidative metabolism of methoxylated flavones []. Studies have shown that fully methylated flavones, like 5,4'-Dimethoxyflavone, exhibit higher metabolic stability compared to partially methylated analogs. This stability is attributed to the resistance of methoxy groups towards oxidative demethylation, a rate-limiting metabolic reaction for these compounds [].

Q3: Has 5,4'-Dimethoxyflavone been identified in any natural sources?

A3: Yes, 5,4'-Dimethoxyflavone has been isolated from several plant species. It was identified as a constituent in the roots and rhizomes of Argyreia aceta [] and has also been found in Amomum koenigii []. These findings highlight its presence in diverse botanical sources and suggest potential applications based on its natural origins.

Q4: Are there any established analytical methods for the detection and quantification of 5,4'-Dimethoxyflavone?

A4: High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) has been successfully employed to analyze 5,4'-Dimethoxyflavone alongside other methylated flavonols []. This method, utilizing an acetonitrile-aqueous acetic acid gradient as the mobile phase and UV detection at 360 nm, allows for the simultaneous analysis of these compounds, demonstrating its utility in quantifying 5,4'-Dimethoxyflavone in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1aR,2S,2aR,6aS,7aR)-Decahydro-1a,2a,6,6-tetramethyl-7-oxonaphth[2,3-b]oxiren-2-yl]-hexadecanoic acid methyl ester](/img/no-structure.png)